4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Overview
Description
The compound “4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid” is a complex organic molecule. It contains a quinoline moiety, which is a nitrogenous tertiary base . Quinoline derivatives have been used since ancient times .
Synthesis Analysis
The synthesis of similar compounds involves treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate . Another method involves the reaction of benzohydrazides with 2-chloro-6-methoxy-3-quinolinecarbaldehyde in ethanol with a catalytic amount of acetic acid .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a quinoline ring system, a pyrazole ring, and a carboxylic acid group. The quinoline ring system is a well-known nitrogenous tertiary base .Chemical Reactions Analysis
The compound can undergo various chemical reactions, including cyclization by refluxing in ethanol to afford target compounds . It can also participate in multicomponent reactions .Scientific Research Applications
Antimicrobial Applications
Research has shown that certain quinolinone derivatives possess significant antimicrobial properties. For instance, the synthesis and evaluation of novel 4-hydroxyquinolin-2(1H)-ones demonstrated in vitro antimicrobial activity, suggesting the potential of related compounds in developing new antimicrobial agents (Hany M Hassanin & M. Ibrahim, 2012). This evidence supports the exploration of the antimicrobial capabilities of 4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid in scientific research.
Antioxidant Efficiency in Lubricating Greases
Quinolinone derivatives have also been investigated for their antioxidant properties in industrial applications. A study on the antioxidant efficiency of synthesized quinolinone derivatives in lubricating greases found these compounds to significantly improve the antioxidant properties of greases, which is crucial for enhancing their performance and longevity (Modather F. Hussein, M. Ismail, & R. El-Adly, 2016). This suggests potential research applications of our compound in developing or enhancing industrial materials.
Novel Synthesis Methodologies
The compound belongs to a class of chemicals that are often subjects of research focused on developing novel synthesis methodologies. For example, research on the efficient ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones showcases the ongoing interest in innovative synthesis techniques for quinoline derivatives, highlighting the compound's relevance in studies aimed at refining chemical synthesis processes (R. Prasath, P. Bhavana, S. Sarveswari, S. Ng, & E. Tiekink, 2015).
Future Directions
The future directions for this compound could involve further exploration of its potential applications in various fields, given the versatility of quinoline derivatives . Further studies could also focus on the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Properties
IUPAC Name |
4-[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4/c1-2-32-17-8-9-19-16(12-17)13-18(24(25)26-19)21-14-20(15-6-4-3-5-7-15)27-28(21)22(29)10-11-23(30)31/h3-9,12-13,21H,2,10-11,14H2,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHWCEKYLGLFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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